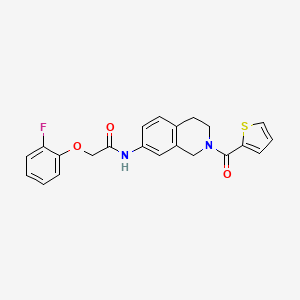

2-(2-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

The compound 2-(2-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group and a 2-fluorophenoxy acetamide side chain.

Synthesis routes for such compounds typically involve chloroacetylation of amines followed by nucleophilic substitution with substituted phenols, as described in for related phenoxy acetamides . The fluorine atom at the 2-position of the phenoxy group may enhance metabolic stability and binding affinity through electron-withdrawing effects, while the thiophene-2-carbonyl moiety could influence lipophilicity and π-π stacking interactions .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-18-4-1-2-5-19(18)28-14-21(26)24-17-8-7-15-9-10-25(13-16(15)12-17)22(27)20-6-3-11-29-20/h1-8,11-12H,9-10,13-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVSUTSBNILASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique combination of fluorophenoxy, thiophene, and tetrahydroisoquinoline moieties. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H19FN2O3S |

| Molecular Weight | 396.45 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the thiophene moiety is often linked to enhanced antibacterial effects. For instance, studies have shown that thiophene derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with tetrahydroisoquinoline structures have been reported to induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in critical biological processes. For example:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It could potentially modulate receptor activity involved in immune responses or cell signaling.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of thiophene were tested against various bacterial strains. The results indicated that compounds with similar structural features to this compound showed significant inhibition of Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation explored the cytotoxic effects of tetrahydroisoquinoline derivatives on human cancer cell lines. The study demonstrated that certain derivatives induced apoptosis through caspase activation pathways . While specific data for the compound is limited, its structural analogs suggest potential efficacy in cancer therapy.

Comparison with Similar Compounds

Key Observations:

Electron Effects of Substituents: The 2-fluorophenoxy group in the target compound (electron-withdrawing) may enhance metabolic stability compared to the 3-methoxyphenoxy analog (electron-donating) .

Impact of Tetrahydroisoquinoline Modifications: Replacing the thiophene-2-carbonyl group (target compound) with an acetyl group (as in and ) reduces molecular weight and may alter receptor selectivity due to diminished π-stacking interactions .

Molecular Weight Trends :

- The thiophene-containing analogs (e.g., ) have higher molecular weights (~422 vs. ~326–393), which could influence solubility and bioavailability .

Pharmacological and Toxicological Considerations

- Synthetic Accessibility: highlights that phenoxy acetamides are synthesized via chloroacetylation and nucleophilic substitution, enabling modular modifications for structure-activity relationship (SAR) studies .

- Toxicity Data Gaps: As noted in , thiophene-containing analogs (e.g., thiophene fentanyl derivatives) may lack comprehensive toxicological profiles, emphasizing the need for rigorous safety evaluations .

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide?

The synthesis involves multi-step reactions, typically starting with functionalization of the tetrahydroisoquinoline core. Key steps include:

- Core preparation : Condensation of thiophene-2-carbonyl chloride with 1,2,3,4-tetrahydroisoquinoline-7-amine under anhydrous conditions (e.g., CH₂Cl₂, triethylamine catalyst) .

- Fluorophenoxy coupling : Activation of 2-fluorophenoxyacetic acid via carbodiimide coupling (e.g., EDC/HOBt) to the amine group on the tetrahydroisoquinoline intermediate .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to the compound’s polarity and potential byproducts.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of analytical techniques is required:

- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., density functional theory). For example, the thiophene carbonyl group typically resonates at δ ~165-170 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) with <2 ppm error.

- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and bonding .

Q. What solubility and formulation challenges are associated with this compound in vitro?

The compound’s hydrophobicity (logP ~3.5 estimated) necessitates:

- Solvent screening : Test DMSO (primary stock), followed by dilution in aqueous buffers with surfactants (e.g., 0.1% Tween-80).

- Dynamic light scattering (DLS) : Monitor aggregation in PBS or cell culture media .

- Stability assays : LC-MS analysis after 24-hour incubation at 37°C to detect hydrolytic degradation (e.g., cleavage of the acetamide bond) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s selectivity for target receptors?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to off-targets (e.g., COX-2 vs. COX-1) based on the fluorophenoxy group’s steric and electronic effects .

- MD simulations : Run 100-ns trajectories to assess conformational stability of the tetrahydroisoquinoline-thiophene scaffold in lipid bilayers .

- QSAR analysis : Corporate substituent effects (e.g., fluorine vs. chlorine) on IC₅₀ values from published analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response reevaluation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement .

- Metabolite profiling : Incubate with liver microsomes (human/rat) to identify active/inactive metabolites contributing to discrepancies .

- Batch variability analysis : Compare purity (HPLC ≥98%) and residual solvents (GC-MS) across synthetic batches .

Q. How can researchers design a robust SAR study for derivatives of this compound?

- Core modifications : Synthesize analogs with pyridine or pyrazole replacing thiophene to assess π-π stacking contributions .

- Substituent libraries : Introduce halogens (Cl, Br) at the fluorophenoxy para position to evaluate hydrophobic binding .

- Activity cliffs : Use Free-Wilson analysis to isolate critical functional groups (e.g., acetamide vs. sulfonamide) .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing reaction yields in scaled-up synthesis?

- Design of Experiments (DoE) : Apply a Box-Behnken model to optimize temperature (60-100°C), catalyst loading (5-15 mol%), and solvent ratio (THF/H₂O) .

- Response surface analysis : Identify nonlinear interactions between variables (e.g., excess reagent effects on byproduct formation) .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and reduce batch failures .

Q. How should researchers address discrepancies in spectral data between synthetic batches?

- Batch comparison table :

| Parameter | Batch A | Batch B | Acceptable Range |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 7.82 | 7.79 | ±0.05 |

| HPLC Purity (%) | 98.5 | 97.1 | ≥98.0 |

| Residual Solvent | 0.3% | 1.2% | <0.5% |

- Root-cause analysis : Trace impurities to incomplete coupling steps or inadequate drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.